molecular formula C11H13IN2O B12112101 1-(2-Iodobenzoyl)piperazine

1-(2-Iodobenzoyl)piperazine

Cat. No.: B12112101
M. Wt: 316.14 g/mol
InChI Key: PJRWJQFQPKHRIH-UHFFFAOYSA-N
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Description

1-(2-Iodobenzoyl)piperazine is an organic compound with the molecular formula C11H13IN2O. It is a derivative of piperazine, a heterocyclic amine, and features an iodobenzoyl group attached to the piperazine ring.

Chemical Reactions Analysis

1-(2-Iodobenzoyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2-Iodobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzoyl group can form halogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(2-Iodobenzoyl)piperazine can be compared with other similar compounds, such as:

  • 1-(2-Fluorobenzoyl)piperazine
  • 1-(2-Chlorobenzoyl)piperazine
  • 1-(2-Bromobenzoyl)piperazine
  • 1-(2-Hydroxybenzoyl)piperazine

These compounds share a similar core structure but differ in the substituent attached to the benzoyl group. The presence of different halogens or functional groups can significantly alter their chemical properties and biological activities .

Properties

Molecular Formula

C11H13IN2O

Molecular Weight

316.14 g/mol

IUPAC Name

(2-iodophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2

InChI Key

PJRWJQFQPKHRIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2I

Origin of Product

United States

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